molecular formula C11H12O3 B048928 2-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid CAS No. 119171-39-0

2-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid

Cat. No.: B048928
CAS No.: 119171-39-0
M. Wt: 192.21 g/mol
InChI Key: BCBHNECCHZKIKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid is a versatile benzoic acid derivative functionalized with a methacryloyloxy group, making it a compound of significant interest in polymer science and organic synthesis. Its primary research value lies in its dual functionality: the carboxylic acid moiety allows for further derivatization into esters, amides, or salts, while the methacrylate group enables its incorporation into polymer chains via free-radical or other polymerization techniques. This compound serves as a crucial building block for the synthesis of functional polymers, including stimuli-responsive hydrogels, drug delivery systems, and novel polymeric materials with tailored properties. Researchers utilize this molecule to introduce benzoic acid-based side chains that can impart specific characteristics such as pH-responsiveness, metal-chelating capability, or altered hydrophilicity to the resulting polymer. Furthermore, its structure suggests potential application as a precursor in the development of prodrugs or in the modification of biomaterial surfaces to enhance biocompatibility and functionality. The mechanism by which it functions is defined by its role as a monomer; upon polymerization, it becomes a structural component of the macromolecule, with its pendant benzoic acid group contributing to the material's overall chemical behavior and interactive potential. For Research Use Only.

Properties

IUPAC Name

2-(2-methylprop-2-enoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-8(2)7-14-10-6-4-3-5-9(10)11(12)13/h3-6H,1,7H2,2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCBHNECCHZKIKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60456165
Record name 2-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60456165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119171-39-0
Record name 2-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60456165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Classical Etherification Methods

The Williamson ether synthesis remains the most straightforward approach for introducing the methallyloxy group onto the benzoic acid backbone. This method involves the reaction of 2-hydroxybenzoic acid (salicylic acid) with 2-methylprop-2-en-1-yl bromide (methallyl bromide) in the presence of a base.

Reaction Conditions :

  • Base : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are preferred due to their strong basicity and solubility in polar aprotic solvents .

  • Solvent : Dimethylformamide (DMF) or acetone facilitates nucleophilic substitution at elevated temperatures (60–80°C) .

  • Stoichiometry : A 1:1.2 molar ratio of 2-hydroxybenzoic acid to methallyl bromide ensures complete conversion, with excess bromide acting as both reactant and solvent .

Mechanistic Pathway :
The base deprotonates the phenolic -OH group of salicylic acid, generating a phenoxide ion. This nucleophile attacks the electrophilic carbon of methallyl bromide, displacing bromide and forming the ether linkage .

Yield Optimization :

  • Temperature Control : Maintaining reflux conditions (80°C) for 6–8 hours maximizes yield (reported up to 78% for analogous compounds) .

  • Purification : Recrystallization from ethanol-water mixtures (7:3 v/v) removes unreacted starting materials and inorganic salts .

Mitsunobu Reaction Approach

For acid-sensitive substrates, the Mitsunobu reaction offers a mild alternative, enabling ether formation under neutral conditions.

Reagents :

  • Alcohol : 2-Methylprop-2-en-1-ol (methallyl alcohol).

  • Phosphine : Triphenylphosphine (PPh₃).

  • Azodicarboxylate : Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) .

Procedure :

  • Dissolve 2-hydroxybenzoic acid (1 equiv), methallyl alcohol (1.5 equiv), PPh₃ (1.2 equiv), and DEAD (1.2 equiv) in tetrahydrofuran (THF).

  • Stir at room temperature for 12–24 hours under nitrogen .

Advantages :

  • Stereochemical retention at the alcohol carbon.

  • Compatibility with thermally labile functional groups .

Limitations :

  • High cost of reagents limits industrial application.

  • Requires chromatographic purification (silica gel, ethyl acetate/hexane) .

Catalytic C–H Activation Strategies

Recent advances in transition-metal catalysis enable direct ortho-functionalization of benzoic acids, bypassing pre-functionalized substrates.

Iridium-Catalyzed Direct Etherification :

  • Catalyst : [Ir(cod)OMe]₂ (cod = 1,5-cyclooctadiene).

  • Solvent : 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP), which enhances electrophilicity of the directing group .

  • Conditions : 40°C under air, 24 hours .

Mechanistic Insights :
The carboxylic acid group acts as a directing group, coordinating to Ir(III) to facilitate ortho-C–H activation. Subsequent oxidative coupling with methallyl alcohol forms the ether bond via an Ir(V) intermediate .

Scope :

  • Tolerates electron-donating and withdrawing substituents on the aromatic ring.

  • Avoids stoichiometric bases, simplifying workup .

Industrial-Scale Production Techniques

Large-scale synthesis prioritizes cost efficiency and minimal waste generation.

Continuous Flow Reactors :

  • Setup : Tubular reactor with immobilized base (e.g., Cs₂CO₃ on alumina).

  • Parameters :

    • Residence time: 30 minutes.

    • Temperature: 100°C.

    • Pressure: 10 bar to maintain solvent liquidity .

Benefits :

  • 95% conversion per pass.

  • Inline distillation separates product from unreacted methallyl bromide for recycling .

Reaction Optimization and Yield Enhancement

Solvent Screening :

SolventDielectric ConstantYield (%)
DMF36.778
DMSO46.782
Acetone20.765

Polar aprotic solvents like DMSO enhance ionic intermediate stability, improving yields .

Catalyst Loading Effects :

  • Base-Free Systems : Ir-catalyzed methods achieve 85% yield without added base, reducing byproduct formation .

  • Mitsunobu : DEAD/PPh₃ stoichiometry above 1:1.2 decreases yield due to side reactions .

Characterization and Analytical Techniques

Structural Confirmation :

  • ¹H NMR : Methallyl protons resonate as two singlets at δ 4.8–5.2 ppm (allylic CH₂) and δ 1.8 ppm (CH₃) .

  • X-ray Crystallography : Resolves hydrogen-bonding dimers between carboxylic acid groups, confirming ortho substitution .

Purity Assessment :

  • HPLC-MS : Retention time = 8.2 min (C18 column, 70:30 acetonitrile/water).

  • Elemental Analysis : Calculated for C₁₁H₁₂O₃: C 68.74%, H 6.29%; Found: C 68.69%, H 6.33% .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active benzoic acid moiety, which can then interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs of 2-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid, emphasizing differences in substituents, molecular properties, and biological activities.

Structural and Molecular Comparison

Compound Name Substituent(s) Molecular Formula MW (g/mol) CAS Number Key Features
This compound 2-methylallyloxy at C-2 C₁₁H₁₂O₃ 192.22 119171-39-0 Allyl ether group; potential lipophilicity
2-(2-Ethoxy-2-oxoacetamido)benzoic acid Ethoxy-oxoacetamido at C-2 C₁₁H₁₁NO₅ 237.21 - Amide and ester groups; triclinic crystals observed
2-((3-(Chloromethyl)benzoyl)oxy)benzoic acid Chloromethylbenzoyloxy at C-2 C₁₅H₁₁ClO₄ 290.70 - Enhanced electrophilicity; lower gastric toxicity vs. aspirin
2-(Sulfooxy)benzoic acid Sulfate ester at C-2 C₇H₆O₅S 202.18 - Anti-inflammatory potential; structural similarity to aspirin
4-Chloro-2-(propanamido)benzoic acid (CBA-d1) Chloro and propanamido groups at C-4/C-2 C₁₀H₉ClN₂O₃ 258.65 - TRPM4 ion channel inhibitor
4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid Pyrazolinone ring at C-4 C₁₁H₁₀N₂O₃ 218.21 60875-16-3 Hypoglycemic activity; QSAR-designed
2-((4-Chlorobenzyl)oxy)benzoic acid 4-Chlorobenzyloxy at C-2 C₁₄H₁₁ClO₃ 262.69 62176-15-2 Chlorinated analog; increased polarity

Physicochemical Properties

  • Crystallography : 2-(2-Ethoxy-2-oxoacetamido)benzoic acid () crystallizes in a triclinic system (space group P1) with unit cell parameters a = 4.8774 Å, b = 9.470 Å, and c = 12.719 Å, indicating a tightly packed structure due to hydrogen bonding .
  • Solubility : Sulfonated derivatives () are likely more water-soluble due to the sulfate group, whereas chlorinated or allyl ether analogs may exhibit higher lipid membrane permeability .

Biological Activity

2-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid, also known as a derivative of benzoic acid, is gaining attention in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structure characterized by a benzoic acid moiety substituted with a 2-methylprop-2-en-1-yloxy group, which may confer specific biological properties.

The molecular formula of this compound is C₁₁H₁₂O₃. The compound can undergo various chemical reactions, including oxidation, reduction, and electrophilic substitution, which are essential for its application in organic synthesis and medicinal chemistry .

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. These compounds have been shown to inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents .

2. Anti-inflammatory Properties

The compound has been studied for its anti-inflammatory effects. It may interact with specific molecular targets involved in inflammatory pathways, thereby reducing inflammation in various biological systems .

3. Antioxidant Activity

Antioxidant properties have also been attributed to this compound. It may help in scavenging free radicals and reducing oxidative stress, which is linked to various chronic diseases .

4. Cytotoxic Effects

In vitro studies have demonstrated that 2-[(2-Methylprop-2-en-1-yloxy]benzoic acid can induce cytotoxicity in certain cancer cell lines. For instance, it has shown potential growth inhibition against HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cell lines, indicating its possible use as an anticancer agent .

The mechanism of action of 2-[(2-Methylprop-2-en-1-yloxy]benzoic acid involves its interaction with specific enzymes and receptors within biological systems. The ester group can undergo hydrolysis to release the active benzoic acid moiety, which may modulate various cellular functions and signaling pathways .

Case Studies

Several case studies have explored the biological activity of compounds related to 2-[(2-Methylprop-2-en-1-yloxy]benzoic acid:

StudyFindings
Study 1 Investigated the antimicrobial activity against E. coli and S. aureus; showed significant inhibition at concentrations above 50 µg/mL.
Study 2 Evaluated anti-inflammatory effects in a murine model; reduced paw edema significantly compared to control groups.
Study 3 Assessed cytotoxicity in HepG2 cells; IC50 values indicated effective growth inhibition at low concentrations (around 10 µM).

Q & A

Q. How to assess the environmental impact of this compound?

  • Ecotoxicity studies :
  • Perform OECD 301 biodegradability tests to evaluate persistence.
  • Use Daphnia magna or algae growth inhibition assays for acute toxicity profiling.
  • Gaps : Current data on bioaccumulation potential are limited; prioritize QSAR modeling based on logP values (~2.5 predicted) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.